[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid” is a derivative of phenoxy acetamide . It is a biochemical used for proteomics research . Its molecular formula is C11H13NO5 and it has a molecular weight of 239.22 .
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . The exact synthesis process for “this compound” is not specified in the available resources.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 239.22 and its molecular formula is C11H13NO5 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Scientific Research Applications
Anti-mycobacterial Agents
The derivative of [2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid has been investigated for its anti-mycobacterial activities. Synthesis of phenoxy acetic acid derivatives, including the chemical , has shown potential as anti-mycobacterial agents against Mycobacterium tuberculosis H 37 Rv. This research provides a foundation for developing new treatments for tuberculosis by exploring the antimicrobial potential of these derivatives (Yar, Siddiqui, & Ali, 2006).
Antimicrobial Evaluation
Further exploration into the antimicrobial applications of this compound derivatives includes the synthesis of 1,3,4-thiadiazole derivatives. These compounds have been evaluated for their antimicrobial activities against several strains of microbes, demonstrating significant activity. The synthesis and evaluation of these derivatives highlight their potential in contributing to antimicrobial drug development (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Bimolecular Oxidative Amidation
The application of this compound in chemical synthesis has been highlighted through the bimolecular oxidative amidation of phenols. This process involves the creation of compounds like 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, which are useful in various synthetic organic chemistry applications. This research demonstrates the versatility of this compound derivatives in contributing to the development of new synthetic methodologies (Chau & Ciufolini, 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxy acetamide derivatives, have been studied for their potential therapeutic effects .
Mode of Action
It is suggested that similar compounds may exert their effects by interacting with specific enzymes crucial for protein and molecule synthesis, thereby disrupting key cellular processes .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight (23922 g/mol) and structure suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have antioxidant effects in in-vitro assays .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-8-2-4-9(5-3-8)17-7-10(13)12-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECADMAQROWQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.